![molecular formula C14H13NO4S B4768273 {3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B4768273.png)
{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid
Overview
Description
This compound falls within a category of chemicals that exhibit a range of biological activities and are of interest for their potential applications in various fields, including medicinal chemistry. The presence of thienyl and phenoxy groups suggests it could have interesting reactivity and properties worth exploring.
Synthesis Analysis
The synthesis of related triorganotin(IV) complexes has been detailed, showing the use of spectroscopic techniques combined with elemental analyses for characterization. These methods could potentially apply to the synthesis and analysis of "{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid" by analogy, indicating a complex synthesis pathway that involves multiple steps and precise conditions for successful compound formation (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Molecular Structure Analysis
Studies on macrocyclic compounds and their clathrates provide insight into how such structures can be analyzed. X-ray diffraction is a crucial tool in understanding the molecular geometry and interactions within such compounds, likely applicable to our compound of interest for elucidating its molecular structure (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).
Chemical Reactions and Properties
The reactivity of compounds containing phenoxy and acetic acid groups has been explored in the context of their effects on hemoglobin's affinity for oxygen, which highlights the potential for specific functional group interactions to impart significant biological relevance. Such studies lay the groundwork for understanding the chemical behavior of "{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid" in biological systems (Lalezari & Lalezari, 1989).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-methyl-4-(thiophene-2-carbonylamino)phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-7-10(19-8-13(16)17)4-5-11(9)15-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGIAXGTPLWBSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Methyl-4-[(thiophen-2-ylcarbonyl)amino]phenoxy}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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